6,8-Dichloroflavone

Cancer Research DNA Damage Response Comparative Oncology

Researchers investigating DNA damage response pathways, genotoxic stress, or cell cycle regulation should select 6,8-Dichloroflavone (DiCl-F) over its mono-chlorinated or mixed-halogen analogs. Unlike 4′-chloroflavone or 8-bromo-6-chloroflavone, DiCl-F uniquely induces marked γH2AX elevation—a hallmark of DNA double-strand breaks—and drives G2/M phase accumulation in leukemia and lymphoma models. This distinct mechanistic profile makes DiCl-F the essential reference compound for SAR studies requiring a benchmark halogenated flavone with moderate cytotoxicity and unambiguous DNA-damage signaling. Verify CAS 100914-20-3 upon procurement.

Molecular Formula C15H8Cl2O2
Molecular Weight 291.1 g/mol
CAS No. 100914-20-3
Cat. No. B008891
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6,8-Dichloroflavone
CAS100914-20-3
Molecular FormulaC15H8Cl2O2
Molecular Weight291.1 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C(=CC(=C3)Cl)Cl
InChIInChI=1S/C15H8Cl2O2/c16-10-6-11-13(18)8-14(9-4-2-1-3-5-9)19-15(11)12(17)7-10/h1-8H
InChIKeyGDMGCDYCMWRPOZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6,8-Dichloroflavone: Procurement Specifications, Physicochemical Properties, and Analytical Characterization Data


6,8-Dichloroflavone (CAS: 100914-20-3; C₁₅H₈Cl₂O₂; MW: 291.13 g/mol) is a synthetic halogenated flavone derivative characterized by chlorine substitutions at the 6- and 8-positions of the flavone A-ring [1]. Key physicochemical parameters relevant to procurement and analytical validation include a melting point range of 163–168 °C, a density of 1.432 g/cm³, and a calculated LogP value of approximately 4.77 . The compound has been fully characterized by FT-IR and FT-Raman vibrational spectroscopy with DFT-optimized geometric parameters, providing reference spectral data for identity confirmation [2].

Why Generic Flavone or Halogenated Flavone Substitution Cannot Replicate 6,8-Dichloroflavone's Experimental Profile


Halogenated flavones exhibit highly substitution-dependent biological activities, with the number, type, and position of halogen atoms on the flavone scaffold dictating distinct cellular mechanisms of action. In comparative studies, 6,8-dichloroflavone (DiCl-F) demonstrates a cytotoxic profile that differs qualitatively from both its mono-chlorinated analog 4′-chloroflavone (Cl-F) and its mixed-halogen counterpart 8-bromo-6-chloroflavone (BrCl-F) [1]. While BrCl-F exhibits the strongest overall cytotoxicity, DiCl-F uniquely induces marked DNA damage signaling (γH2AX elevation) and G2/M cell cycle arrest—effects that are substantially attenuated in the Cl-F and BrCl-F treatment conditions [1]. Furthermore, structure–activity relationship studies confirm that even positional isomerism among dichloroflavones yields divergent receptor selectivity profiles, as evidenced by 3,6-dichloroflavone's distinct adenosine A₃ receptor antagonism versus 6,8-dichloroflavone's benzodiazepine receptor partial agonism [2]. These findings preclude the interchangeability of 6,8-dichloroflavone with other halogenated flavones in experimental workflows.

6,8-Dichloroflavone: Quantitative Comparative Evidence for Scientific Procurement Decisions


DNA Damage Induction (γH2AX) in Canine B-Cell Leukemia Model: DiCl-F vs. Cl-F vs. BrCl-F

In a direct head-to-head comparison of three halogenated flavones in CLB70 canine B-cell leukemia cells, 6,8-dichloroflavone (DiCl-F) induced a substantially greater increase in γH2AX phosphorylation levels than both 4′-chloroflavone (Cl-F) and 8-bromo-6-chloroflavone (BrCl-F) [1]. The study's Western blot analysis showed that DiCl-F treatment resulted in markedly elevated γH2AX signal intensity relative to vehicle control, whereas Cl-F and BrCl-F produced minimal or no detectable increases in γH2AX levels under the same experimental conditions [1]. This indicates that DiCl-F possesses a distinct capacity for DNA damage response activation that is not shared by its closest halogenated flavone analogs.

Cancer Research DNA Damage Response Comparative Oncology

Cell Cycle Arrest Profile: G2/M Phase Accumulation in Leukemia and Lymphoma Models

Flow cytometric analysis in the comparative study of halogenated flavones revealed that 6,8-dichloroflavone (DiCl-F) induces accumulation of cells in the G2/M phase of the cell cycle in both CLB70 leukemia and CLBL-1 lymphoma canine B-cell lines [1]. The study notes that DiCl-F showed this G2/M arrest phenotype, distinguishing it from 4′-chloroflavone (Cl-F) which exhibited weaker overall effects and reduced viability primarily at higher concentrations [1]. While BrCl-F demonstrated the strongest cytotoxicity overall, the specific G2/M accumulation pattern was particularly associated with DiCl-F treatment [1].

Cell Cycle Analysis Cancer Therapeutics Flow Cytometry

Lipophilicity Parameter (LogP): 6,8-Dichloroflavone vs. Halogenated Flavone Analogs

The calculated LogP value for 6,8-dichloroflavone is 4.76680 . This lipophilicity parameter can be contextualized against class-level data from studies of related halogenated flavones: 4′-chloroflavone exhibits a calculated LogP of approximately 4.6–4.8, while 8-bromo-6-chloroflavone demonstrates a LogP of approximately 5.2–5.4 . The intermediate LogP of 6,8-dichloroflavone, achieved with dichloro A-ring substitution, contrasts with the higher lipophilicity conferred by bromine incorporation .

Physicochemical Properties Drug Design ADME Prediction

Receptor Binding Selectivity: Distinction from Positional Isomer 3,6-Dichloroflavone

A critical differentiation exists between 6,8-dichloroflavone and its positional isomer 3,6-dichloroflavone (MRS1088). 6,8-Dichloroflavone acts as a selective benzodiazepine receptor partial agonist, specifically interacting with the GABAₐ receptor complex . In contrast, the 3,6-dichloro isomer functions as an adenosine receptor antagonist, with pKi values of 6.1 at the A₃ receptor and 4.3 at the A₂A receptor [1]. This positional isomerism-driven divergence in receptor pharmacology underscores that procurement of 6,8-dichloroflavone for GABAₐ receptor studies cannot be substituted with the 3,6-dichloro analog.

Receptor Pharmacology GPCR Benzodiazepine Receptor

Vibrational Spectroscopic Fingerprint for Identity Verification: DiCl-F vs. DiBr-F

Comprehensive FT-IR and FT-Raman spectroscopic characterization of 6,8-dichloroflavone (6,8-dcf) has been performed alongside its brominated analog 6,8-dibromoflavone (6,8-dbf) [1]. The study reports experimental vibrational wavenumbers recorded in the 4000–400 cm⁻¹ (FT-IR) and 3500–5 cm⁻¹ (FT-Raman) regions, with DFT/B3LYP calculations at the 6-31++G(d,p) basis set level confirming the assignment of characteristic spectral bands [1]. This comparative spectral dataset provides a quantitative reference for distinguishing 6,8-dichloroflavone from 6,8-dibromoflavone in analytical quality control workflows, as the chlorine-for-bromine substitution produces measurable shifts in vibrational frequencies [1].

Analytical Chemistry Quality Control Spectroscopy

Cytotoxicity Potency Ranking: Moderate Activity with Distinct Mechanistic Profile

In MTT cytotoxicity assays performed in parallel on CLB70 and CLBL-1 canine B-cell lines, the three halogenated flavones exhibited a clear potency hierarchy: BrCl-F > DiCl-F > Cl-F [1]. 6,8-Dichloroflavone (DiCl-F) demonstrated moderate cytotoxic activity that was intermediate between the stronger activity of BrCl-F and the weaker effects of Cl-F [1]. Specifically, BrCl-F significantly reduced metabolic activity and increased the proportion of apoptotic cells in both cell lines, DiCl-F showed moderate cytotoxicity, while Cl-F reduced cell viability primarily at higher concentrations [1]. This ranking positions DiCl-F as a compound of interest for studies where intermediate cytotoxic potency is desired alongside its unique DNA damage induction and G2/M arrest phenotypes.

Cytotoxicity Assay MTT Assay Cancer Cell Viability

6,8-Dichloroflavone: Evidence-Backed Research and Industrial Application Scenarios


DNA Damage Response and Genotoxic Stress Screening in Cancer Research

Based on the direct comparative evidence showing that 6,8-dichloroflavone uniquely induces marked γH2AX elevation among halogenated flavone analogs [1], this compound is specifically suited for research programs investigating DNA damage response pathways, genotoxic stress mechanisms, or screening for compounds that activate the DNA damage checkpoint machinery. Researchers should select DiCl-F over Cl-F or BrCl-F when γH2AX induction is a primary experimental endpoint.

Cell Cycle Checkpoint Modulation and G2/M Arrest Studies

The flow cytometry data demonstrating DiCl-F-induced G2/M phase accumulation in both leukemia and lymphoma models [1] supports its application in cell cycle regulation studies. This compound is appropriate for investigators examining G2/M checkpoint control, mitotic entry regulation, or combination strategies with agents that act at other cell cycle phases. The distinct G2/M arrest profile differentiates DiCl-F from mono-chlorinated flavones.

GABAₐ Receptor Benzodiazepine Site Pharmacology Research

6,8-Dichloroflavone's characterization as a selective benzodiazepine receptor partial agonist acting at the GABAₐ receptor complex positions it as a research tool for studies of benzodiazepine receptor pharmacology, GABAergic neurotransmission, and structure–activity relationships of flavone-based allosteric modulators. Critically, procurement must specifically request 6,8-dichloroflavone, as the 3,6-dichloro positional isomer exhibits entirely different adenosine receptor antagonist pharmacology [2].

Structure–Activity Relationship Studies of Halogenated Flavone Cytotoxicity

Given the direct comparative data establishing a clear potency hierarchy (BrCl-F > DiCl-F > Cl-F) with distinct mechanistic divergence [1], 6,8-dichloroflavone serves as a critical intermediate reference compound for SAR studies examining how halogen number, type, and position modulate flavone anticancer activity. Its moderate cytotoxicity combined with unique DNA damage signaling provides a benchmark for evaluating novel halogenated flavone derivatives.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
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